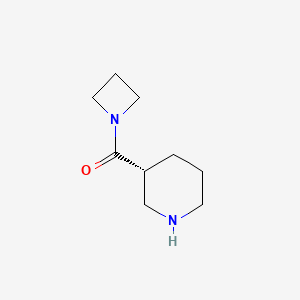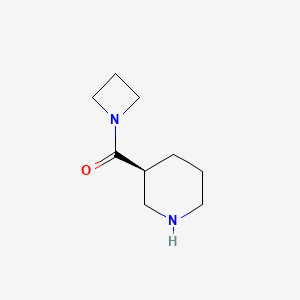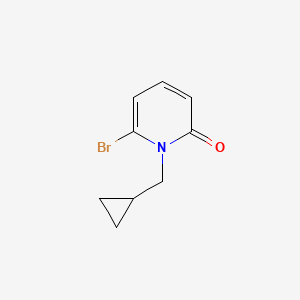
6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
Descripción general
Descripción
“6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one” is a complex organic compound. It contains a pyridinone ring, which is a six-membered aromatic ring with one nitrogen atom and a carbonyl group. The compound also has a bromine atom attached to the 6th carbon of the ring and a cyclopropylmethyl group attached to the 1st carbon of the ring.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridinone ring, the introduction of the bromine atom, and the attachment of the cyclopropylmethyl group. The exact methods would depend on the starting materials and the specific conditions required.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridinone ring, the bromine atom, and the cyclopropylmethyl group. The exact three-dimensional structure would depend on the specific arrangement of these groups in space.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the carbonyl group, which is a common site of nucleophilic attack. The compound could undergo various reactions such as substitution, addition, or elimination reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its molecular weight and polarity, while the presence of the carbonyl group might influence its reactivity.Aplicaciones Científicas De Investigación
Synthesis of Derivatives and Reactions with Nucleophiles
Research on 6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one includes the synthesis of its derivatives, particularly 6-bromomethyl-substituted derivatives of pyridin-2(1H)-ones. These derivatives are pivotal for synthesizing thieno- and furo[3,4-b]-pyridin-2(1H)-ones and for obtaining new amino derivatives in the pyridin-2(1H)-one series (Kalme et al., 2004).
Bromination and Subsequent Transformations
Another area of research is the bromination of dihydropyridines, like 4-aryl-3,5-dialkoxycarbonyl-2,6-dimethyl-1,4-dihydropyridines, to form various bromo derivatives. These derivatives can undergo transformations, such as conversion into tetrahydrofuropyridines or 3-amino-substituted 5,6-dihydropyridin-2-ones, depending on the substituents on the six-membered ring (Skrastin'sh et al., 1991).
Practical Synthesis Techniques
A significant aspect of research is the practical synthesis of bromo-substituted dihydropyridin-2-ones, using β,γ-unsaturated α-bromoketenes and imines. This process allows for subsequent chemical reactions like aziridination or bromine displacement with an amine (Cardillo et al., 2004).
Bromination for Selective Synthesis
Research also involves selective bromination methods for synthesizing monobromo and dibromomethyl dihydropyridines. These methods leverage specific reagents and temperature conditions to control the bromination process (Mirzaei & Zenouz, 1997).
Formation and Utilization in Nucleophilic Substitutions
The formation and utilization of bromomethyl dihydropyridine in nucleophilic substitutions are also a focus of research. The reactions of these derivatives with a range of nucleophiles provide insights into their chemical behavior and potential applications (Alker & Swanson, 1990).
Safety And Hazards
As with any chemical compound, handling “6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, such as its toxicity, flammability, and reactivity.
Direcciones Futuras
The study and application of “6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one” could be a promising area of research in fields like organic chemistry or medicinal chemistry. Future work could explore its synthesis, properties, and potential uses in more detail.
Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, please consult with a professional chemist or conduct further research.
Propiedades
IUPAC Name |
6-bromo-1-(cyclopropylmethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-2-1-3-9(12)11(8)6-7-4-5-7/h1-3,7H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWFSNXSTMTWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



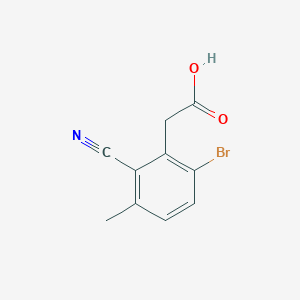
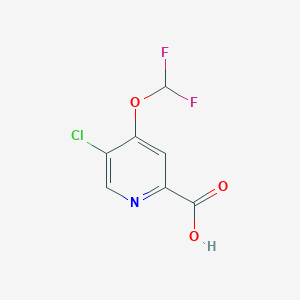
![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B1415525.png)
![Toluene-4-sulfonic acid 2-[2-(2-iodoethoxy)-ethoxy]-ethyl ester](/img/structure/B1415526.png)
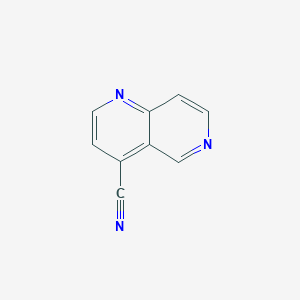
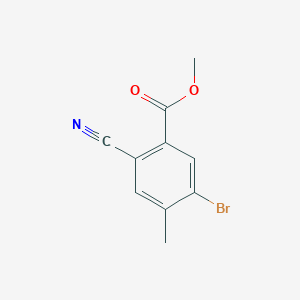
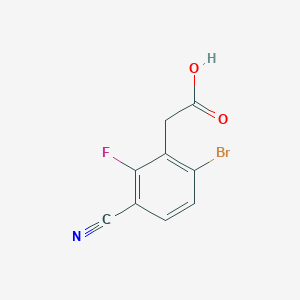
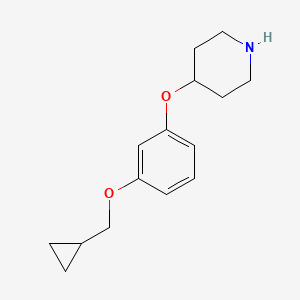
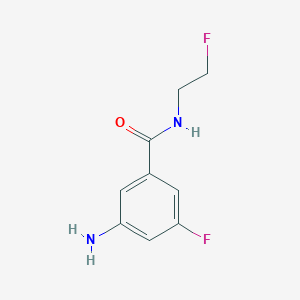
![1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one](/img/structure/B1415538.png)
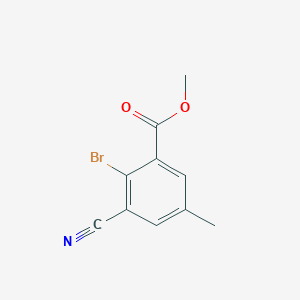
![1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1415541.png)
